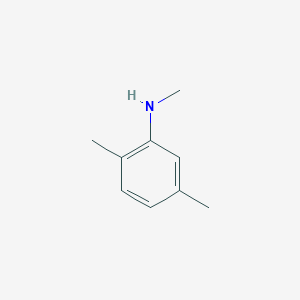

n,2,5-Trimethylaniline

Description

Historical Context and Early Research Trajectories

The historical research trajectory for N,2,5-trimethylaniline is not as prominent as that of its isomers. Much of the early 20th-century research on trimethylanilines focused on compounds like 2,4,5-trimethylaniline (B89559), which was a known intermediate in the synthesis of azo dyes, including Ponceau 3R. govinfo.govca.gov This industrial application led to numerous studies on 2,4,5-trimethylaniline and its properties. govinfo.gov

In contrast, dedicated early studies specifically targeting the synthesis or application of this compound are sparse in the available literature. General synthetic methods for N-alkylation of anilines, such as reacting an aniline (B41778) with an alkylating agent like methanol (B129727) over an acid catalyst, were established historically and are applicable to a wide range of substituted anilines. wikipedia.orgoup.comacs.org However, specific, detailed investigations into this compound from the early era of organic chemistry are not widely documented, suggesting it remained a compound of niche academic interest rather than large-scale industrial relevance.

Scope and Significance in Contemporary Chemical Sciences

In modern chemical science, this compound finds its significance primarily as a structural motif and building block in organic synthesis. It is commercially available as a research chemical, which facilitates its use in the development of more complex molecules. enovationchem.combldpharm.com

The compound's utility stems from the specific arrangement of its substituents. The N-methyl group and the two methyl groups on the aromatic ring influence the molecule's steric and electronic properties, which in turn dictates its reactivity in synthetic transformations. While broad applications are less documented than for its isomers, its role as a synthetic intermediate is evident in recent research. For instance, a 2020 study described the synthesis of 4-Methoxy-N-(4-methoxyphenyl)-N,2,5-trimethylaniline, using the this compound scaffold as a foundational structure for creating more complex diarylamines. mdpi.com Diarylamines are recognized as important precursors for a variety of pharmacologically relevant N-containing products. mdpi.com

While isomers like 2,4,6-trimethylaniline (B148799) are widely used to create bulky ligands for organometallic chemistry and catalysis, the specific applications of this compound in this area are not as developed. wikipedia.org Its primary role in contemporary research is that of a specialized reagent, available for chemists to construct targeted molecules in fields like medicinal and materials chemistry. enamine.net

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 21354-48-3 | bldpharm.com |

| Molecular Formula | C9H13N | bldpharm.com |

| Molecular Weight | 135.21 g/mol | bldpharm.com |

| IUPAC Name | This compound | ontosight.ai |

| SMILES | CC1=CC=C(C)C(NC)=C1 | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

N,2,5-trimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7-4-5-8(2)9(6-7)10-3/h4-6,10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLXIDNFXBLBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,2,5 Trimethylaniline and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of N,2,5-trimethylaniline rely on fundamental organic transformations that have been the bedrock of chemical synthesis for decades. These routes are characterized by their stepwise nature, often involving harsh reaction conditions.

Nitration and Catalytic Hydrogenation Pathways

A primary and long-standing method for synthesizing aromatic amines is the nitration of an aromatic precursor followed by the reduction of the resulting nitro compound. In the case of this compound, the synthesis typically begins with 1,4-dimethylbenzene (p-xylene).

The initial step involves the nitration of p-xylene (B151628) to form 2,5-dimethylnitrobenzene. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

The subsequent step is the reduction of the nitro group to an amine. Catalytic hydrogenation is the most common industrial method for this transformation due to its high efficiency and cleaner byproducts (primarily water). nih.gov The 2,5-dimethylnitrobenzene is treated with hydrogen gas in the presence of a metal catalyst. patsnap.com A variety of catalysts can be employed, with Raney Nickel and Palladium on carbon (Pd/C) being common choices. patsnap.com The reaction is typically carried out under pressure and at elevated temperatures to ensure complete conversion. google.com

Following the reduction of the nitro group to form 2,5-dimethylaniline (B45416), the final step is N-methylation to introduce the methyl group onto the nitrogen atom. This can be achieved through various methylation techniques, such as reaction with methyl halides or, more economically, with methanol (B129727) over a suitable catalyst. scispace.com

A similar, well-documented process is the synthesis of 2,4,6-trimethylaniline (B148799) (mesidine) from mesitylene, which follows the same nitration and subsequent catalytic hydrogenation pathway. google.com

| Step | Reactants | Reagents/Catalyst | Conditions | Product |

| 1. Nitration | p-Xylene | Mixed Acid (HNO₃, H₂SO₄) | 20-25 °C | 2,5-Dimethylnitrobenzene |

| 2. Hydrogenation | 2,5-Dimethylnitrobenzene | H₂, Raney Ni or Pd/C | 90-170 °C, 1.0-3.0 MPa | 2,5-Dimethylaniline |

| 3. N-Methylation | 2,5-Dimethylaniline | Methanol | Catalyst, Heat | This compound |

| This table presents a generalized pathway for the synthesis of this compound via nitration and catalytic hydrogenation, with conditions adapted from similar syntheses. google.com |

Conventional Condensation and Coupling Reactions

Condensation reactions represent another classical approach to forming C-N bonds. These reactions typically involve the reaction of a carbonyl compound with an amine to form an imine (Schiff base), which can then be reduced to the corresponding amine. While not a direct route to this compound itself, condensation reactions are fundamental in the synthesis of its more complex derivatives. nih.gov For instance, 2,5-dimethylaniline could be reacted with an aldehyde or ketone, followed by reduction, to yield N-substituted derivatives.

Transition metal-catalyzed cross-coupling reactions have also become a staple in modern organic synthesis for forming C-N bonds. Reactions like the Buchwald-Hartwig amination allow for the coupling of aryl halides or triflates with amines. In a hypothetical synthesis of this compound, one could envision the coupling of 2-halo-1,4-dimethylbenzene with methylamine (B109427) in the presence of a palladium catalyst. Similarly, Suzuki-Miyaura cross-coupling reactions can be employed to form C-C bonds, expanding the range of accessible derivatives starting from a functionalized aniline (B41778). mdpi.com These methods offer greater flexibility and functional group tolerance compared to older techniques. beilstein-journals.orgnih.gov

Advanced and Green Chemistry Approaches in Synthesis

In recent years, a significant shift towards more sustainable and efficient synthetic methods has been observed. These "green" approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Catalytic Synthesis Strategies

Modern catalytic strategies offer more direct and atom-economical routes to anilines and their derivatives. The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful concept where alcohols can be used as alkylating agents for amines, with water being the only byproduct. researchgate.net This process, often catalyzed by ruthenium or iridium complexes, allows for the direct N-methylation of anilines using methanol, providing a green alternative to traditional methylating agents. researchgate.netnih.gov

Iron, being an earth-abundant and non-toxic metal, has gained attention as a catalyst for C-H amination reactions. chemistryviews.org These reactions allow for the direct formation of a C-N bond on an aromatic ring, bypassing the need for pre-functionalized starting materials like aryl halides. chemistryviews.org This represents a highly efficient and environmentally friendly approach to synthesizing substituted anilines.

| Strategy | Catalyst System | Reactants | Key Advantages |

| Borrowing Hydrogen | Ru or Ir complexes | Aniline, Methanol | Atom-economical, water is the only byproduct. researchgate.netnih.gov |

| C-H Amination | Iron(II) salts | Arene, Aminating agent | Uses earth-abundant metal, avoids pre-functionalization. chemistryviews.org |

| N-Methylation | Heterogeneous Ni catalysts | Aniline, Methanol | Recyclable catalyst, high selectivity. rsc.org |

| This table summarizes advanced catalytic strategies applicable to the synthesis of N-alkylated anilines. |

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. mdpi.com MCRs are highly valued in green chemistry because they are convergent, reduce the number of synthetic steps, and minimize waste generation. sci-hub.se While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are widely applied to create libraries of complex substituted anilines and related heterocyclic structures like quinolines and quinazolinones. mdpi.comresearchgate.net These strategies often employ catalysts to facilitate the cascade of reactions in a single vessel. beilstein-journals.org

Microwave-Assisted and Ultrasonic Synthesis Techniques

The use of non-conventional energy sources like microwave irradiation and ultrasound has revolutionized many areas of organic synthesis. Microwave-assisted synthesis can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner products. ajrconline.orgjetir.org This technique has been successfully applied to a wide range of reactions involving anilines, including amide bond formation and the synthesis of heterocyclic compounds. nih.govmdpi.comnih.gov

Similarly, ultrasound irradiation promotes chemical reactions through acoustic cavitation. nih.gov This can lead to enhanced reaction rates and yields under milder conditions. Ultrasound has been effectively used in condensation reactions involving anilines and in the synthesis of various N-substituted aniline derivatives. nih.govmdpi.com These green techniques offer significant advantages in terms of energy efficiency and process intensification. usp.br

Solventless and Green Solvent-Based Methodologies

In the pursuit of environmentally benign chemical processes, significant research has been directed towards the development of solventless and green solvent-based synthetic methodologies. These approaches aim to minimize or eliminate the use of hazardous organic solvents, thereby reducing waste and environmental impact. For the synthesis of substituted anilines like this compound, techniques such as microwave-assisted organic synthesis (MAOS) have emerged as powerful tools.

Microwave irradiation offers a non-conventional energy source that can accelerate reaction rates, often leading to higher yields, cleaner product formation, and shorter reaction times compared to conventional heating methods. nih.govajrconline.org In many instances, these reactions can be performed under solvent-free conditions, where the reactants themselves act as the reaction medium. organic-chemistry.orgoatext.com This approach is particularly advantageous as it simplifies work-up procedures and reduces the generation of solvent-related waste. For example, the condensation of non-volatile amines with various aromatic aldehydes to form imines has been efficiently achieved in the absence of any catalyst or solvent under microwave irradiation, with high yields obtained in a matter of minutes. organic-chemistry.orgsemanticscholar.org

Ultrasound-assisted synthesis is another green technique that has been successfully applied to the synthesis of various organic compounds, including derivatives of anilines. nih.gov Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures. nih.gov This method often allows for the use of greener solvents, such as water or ethanol, and can lead to shorter reaction times and improved energy efficiency. researchgate.nettroindia.in For instance, the synthesis of substituted anilides has been achieved through the direct reaction of acids or esters with substituted anilines under microwave irradiation, showcasing a one-step, efficient approach. nih.govescholarship.org

| Green Synthetic Method | Energy Source | Key Advantages | Typical Reaction Time |

| Microwave-Assisted Synthesis | Microwaves | Rapid heating, shorter reaction times, higher yields, solvent-free conditions possible. nih.govajrconline.org | Minutes organic-chemistry.org |

| Ultrasound-Assisted Synthesis | Sound Waves | Enhanced reaction rates, use of green solvents, improved energy efficiency. nih.govresearchgate.net | Varies, often shorter than conventional methods. |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, or continuous flow processing, has garnered significant attention in both academic and industrial settings as a safe, efficient, and scalable technology for chemical synthesis. nih.gov In a flow reactor, reactants are continuously pumped through a tube or a microreactor where the reaction takes place, offering precise control over reaction parameters such as temperature, pressure, and residence time. This high level of control can lead to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. mdpi.com

The synthesis of aniline derivatives has been a subject of investigation within the realm of flow chemistry. For instance, a continuous flow process has been developed for the synthesis of 2,5-dimethylphenol (B165462) from 2,5-dimethylaniline, a closely related compound to this compound. google.com This process involves diazotization and hydrolysis reactions carried out in a pipeline reactor, demonstrating the feasibility of multistep syntheses in a continuous manner. google.com

Furthermore, biocatalysis, the use of enzymes to catalyze chemical reactions, can be effectively integrated with flow chemistry. mit.edu Immobilized enzymes can be packed into a column, creating a packed-bed reactor through which the reactants flow. This setup allows for the continuous production of the desired product and facilitates the reuse of the enzyme, enhancing the sustainability of the process. mit.edu The biocatalytic reduction of aromatic nitro compounds to anilines has been successfully demonstrated in a continuous packed-bed reactor, offering a green alternative to traditional metal-catalyzed hydrogenations. mit.eduwikipedia.org

| Flow Chemistry Approach | Key Features | Advantages | Potential Application for this compound |

| Microreactor Synthesis | Small-scale continuous reaction. | Precise control over reaction conditions, enhanced safety, rapid process optimization. mdpi.com | Synthesis from precursors via reactions like amination or reduction. |

| Packed-Bed Biocatalysis | Immobilized enzymes in a column. | Continuous production, enzyme reusability, mild reaction conditions, high selectivity. mit.edu | Biocatalytic reduction of a corresponding nitroaromatic precursor. |

| Multistep Continuous Synthesis | Integration of multiple reaction steps. | Reduced manual handling, improved efficiency, telescoped synthesis. durham.ac.uk | Diazotization and subsequent reactions of the aniline. |

Derivatization Strategies and Synthetic Transformations

N-Alkylation and Quaternization to Anilinium Salts

The N-alkylation of anilines is a fundamental transformation for the synthesis of secondary and tertiary amines. tsijournals.com This reaction typically involves the treatment of the aniline with an alkylating agent, such as an alkyl halide, in the presence of a base. wikipedia.org However, a significant challenge in the N-alkylation of primary and secondary amines is the potential for overalkylation, as the product amine is often more nucleophilic than the starting material. masterorganicchemistry.com

To achieve selective monoalkylation, alternative methods have been developed. One such approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst. researchgate.net This atom-economical process generates water as the only byproduct. Manganese pincer complexes have been shown to be effective catalysts for the selective N-alkylation of anilines with a variety of alcohols, including the challenging monomethylation using methanol. researchgate.net Iridium and ruthenium-based catalysts have also been employed for the N-alkylation of anilines with alcohols, often under solvent-free conditions. mdpi.comnih.gov

Further alkylation of the tertiary amine leads to the formation of quaternary ammonium (B1175870) salts, also known as anilinium salts. This reaction, often referred to as quaternization, is typically achieved by treating the tertiary amine with an excess of an alkyl halide, with methyl iodide being a particularly reactive agent. masterorganicchemistry.com The formation of these salts is generally irreversible. The stability and reactivity of N,N,N-trimethylanilinium salts have been studied, with their degradation pathways having implications for their use in methylation and cross-coupling reactions.

| Reaction | Reagents | Catalyst/Conditions | Key Features |

| N-Alkylation with Alcohols | Aniline, Alcohol | Manganese, Iridium, or Ruthenium pincer complexes. mdpi.comresearchgate.net | Atom-economical, selective monoalkylation, green approach. |

| N-Alkylation with Alkyl Halides | Aniline, Alkyl Halide, Base | Typically base-mediated. wikipedia.org | Prone to overalkylation, classic method. masterorganicchemistry.com |

| Quaternization | Tertiary Aniline, Alkyl Halide (excess) | Often uncatalyzed, may require heat. | Forms quaternary ammonium (anilinium) salts. masterorganicchemistry.com |

Schiff Base Formation via Condensation with Carbonyls

Schiff bases, or imines, are a class of compounds characterized by a carbon-nitrogen double bond. They are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. edu.krdasianpubs.org This reaction is generally reversible and is often carried out with the removal of water to drive the equilibrium towards the product. researchgate.net

The formation of Schiff bases from aromatic amines, such as this compound, and aromatic aldehydes can proceed readily. researchgate.net In some cases, the reaction can be facilitated by microwave irradiation under solvent-free conditions, providing a rapid and environmentally friendly synthetic route. semanticscholar.org Computational studies on the reaction of benzaldehyde (B42025) with aniline derivatives in apolar conditions suggest that an additional molecule of the amine can help stabilize the transition state, and that the reaction can proceed even in the absence of an acid catalyst through the auto-protolysis of the anilines. peerj.com

Schiff bases are versatile intermediates in organic synthesis and have been utilized in the preparation of a wide range of heterocyclic compounds and other valuable molecules. youtube.com

| Reactants | Reaction Conditions | Product | Key Features of the Reaction |

| This compound, Aromatic Aldehyde | Typically refluxing in a suitable solvent with azeotropic removal of water. | N-(Arylmethylene)-2,5-dimethyl-N-methylaniline | Reversible condensation reaction. researchgate.net |

| This compound, Aromatic Aldehyde | Microwave irradiation, solvent-free. | N-(Arylmethylene)-2,5-dimethyl-N-methylaniline | Rapid, green, and efficient method. semanticscholar.org |

Palladium-Catalyzed C-N Coupling Reactions

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen bonds in modern organic synthesis. researchgate.netrsc.org This powerful methodology allows for the coupling of a wide range of amines, including anilines, with aryl halides or triflates to form N-aryl amines. researchgate.net The reaction is of paramount importance in the pharmaceutical, agrochemical, and materials science industries due to the prevalence of the arylamine motif in many biologically active and functional molecules. researchgate.netresearchgate.netacs.org

The Buchwald-Hartwig amination typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand and a base. nih.gov The development of various generations of ligands has significantly expanded the scope of the reaction, enabling the coupling of a diverse array of substrates under milder conditions. The choice of ligand is crucial for the success of the reaction and is dependent on the specific coupling partners. researchgate.net

While specific examples of the Buchwald-Hartwig amination with this compound are not extensively detailed in the readily available literature, the general principles of this reaction are applicable. The steric hindrance and electronic properties of this compound would influence the choice of catalyst system and reaction conditions required for efficient coupling. The reaction has been successfully applied to a broad range of primary and secondary anilines. researchgate.net

| Reaction | Coupling Partners | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | This compound, Aryl Halide/Triflate | Palladium source (e.g., Pd(OAc)2), Phosphine ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu). nih.gov | Versatile method for C-N bond formation, broad substrate scope. researchgate.net |

Functionalization of Aromatic Ring

The aromatic ring of aniline and its derivatives is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group. ncert.nic.in However, this high reactivity can sometimes lead to challenges such as polysubstitution and oxidation.

Halogenation: Direct halogenation of anilines with reagents like bromine water often leads to the formation of tri-substituted products. To achieve selective monohalogenation, the reactivity of the amino group can be attenuated by converting it into an amide. This protecting group strategy allows for controlled halogenation, typically at the ortho and para positions, after which the protecting group can be removed. researchgate.net Alternatively, regioselective halogenation of N,N-dialkylanilines can be achieved by first converting them to their N-oxides, followed by treatment with thionyl halides. This method allows for selective para-bromination or ortho-chlorination. nih.gov

Nitration: The direct nitration of anilines with a mixture of nitric acid and sulfuric acid is often problematic. The strongly acidic conditions lead to the protonation of the amino group, forming an anilinium ion which is a meta-directing deactivator. nih.gov This results in the formation of a significant amount of the meta-nitro product. durham.ac.uk To achieve para-nitration, the amino group is typically protected by acetylation prior to nitration. researchgate.net For N-alkyl anilines, regioselective ring nitration can be achieved using reagents like tert-butyl nitrite (B80452) under mild conditions, which can favor the formation of para-nitro derivatives. researchgate.netfigshare.com

| Reaction | Reagents | Outcome | Key Considerations |

| Halogenation | Halogenating agent (e.g., Br2) | Polysubstitution is common. | Protection of the amino group is often required for selectivity. researchgate.net |

| Nitration | Nitrating agent (e.g., HNO3/H2SO4) | Formation of meta-product due to anilinium ion formation. nih.gov | Protection of the amino group is necessary for para-directivity. researchgate.net |

| Nitration of N-alkyl anilines | tert-Butyl Nitrite | Regioselective nitration. | Can provide access to para-nitro derivatives under mild conditions. researchgate.netfigshare.com |

Elucidation of Reaction Mechanisms and Reactivity Studies

Fundamental Reaction Pathways and Mechanistic Investigations

N,2,5-trimethylaniline, a substituted aromatic amine, engages in reactions characteristic of both the aniline (B41778) functional group and the substituted benzene (B151609) ring. The nitrogen atom's lone pair of electrons makes the molecule nucleophilic and basic. This lone pair can also be delocalized into the aromatic ring, increasing its electron density and activating it towards electrophilic attack. The presence of three methyl groups—one on the nitrogen and two on the aromatic ring—further enhances this electron-donating character through inductive effects.

Nucleophilic Substitution Reactions Involving this compound

The lone pair of electrons on the nitrogen atom allows this compound to act as a nucleophile in substitution reactions. quora.com Its reactivity is influenced by the electronic and steric environment around the nitrogen center.

In aliphatic nucleophilic substitution reactions, this compound can act as a neutral nucleophile. The two primary mechanisms for these reactions are the unimolecular (SN1) and bimolecular (SN2) pathways.

The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. masterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalnote.com For this compound, its effectiveness as a nucleophile in an SN2 reaction may be tempered by steric hindrance. The presence of a methyl group on the nitrogen and an additional methyl group at the ortho (position 2) of the ring can impede the nucleophile's approach to the substrate, potentially slowing the reaction rate compared to less hindered anilines. chemicalnote.com

| Reaction Type | Key Features | Role of this compound | Steric Hindrance Effect |

| SN2 | Single, concerted step; rate depends on [Substrate] and [Nucleophile] | Acts as the attacking nucleophile in the rate-determining step | High: Methyl groups on N and at C2 can slow the reaction rate |

| SN1 | Two-step mechanism via carbocation; rate depends only on [Substrate] | Attacks the carbocation intermediate in the fast second step | Low: Nucleophilic attack occurs after the rate-determining step |

This table provides a summary of the mechanistic considerations for this compound in SN1 and SN2 reactions.

The solvent plays a critical role in the kinetics of nucleophilic substitution reactions. The choice between polar protic and polar aprotic solvents can significantly alter the reaction rate and even the predominant mechanism.

Polar protic solvents , such as water and alcohols (e.g., methanol), have O-H or N-H bonds and can form strong hydrogen bonds. masterorganicchemistry.com These solvents can solvate both cations and anions effectively. In the context of SN2 reactions, polar protic solvents can form hydrogen bonds with the lone pair of this compound, creating a "solvent cage" around the nucleophile. This solvation stabilizes the nucleophile, lowers its ground state energy, and increases the activation energy required for the reaction, thereby slowing the rate of SN2 reactions. libretexts.orgyoutube.com Conversely, for SN1 reactions, polar protic solvents are highly favorable as they stabilize the carbocation intermediate and the leaving group, facilitating the initial ionization step and increasing the reaction rate. libretexts.orgorganic-chemistry.org

Polar aprotic solvents , such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and dimethylformamide (DMF), have large dipole moments but lack O-H or N-H bonds. masterorganicchemistry.com They are poor at solvating anions (nucleophiles). youtube.com This leaves the nucleophile relatively "naked" and more reactive, which significantly accelerates the rate of SN2 reactions. youtube.com

Kinetic studies on the reaction of N-methylaniline with various substrates have demonstrated these solvent effects. For example, the second-order rate constant (kA) for the reaction of 4-nitrophenyl-2,4,6-trinitrophenyl ether with aniline and N-methylaniline is markedly different in various solvents.

| Solvent | Nucleophile | Second-Order Rate Constant (kA) (dm3 mol-1 s-1) |

| Acetonitrile | Aniline | ~0.25 |

| Acetonitrile | N-Methylaniline | ~1.6 x 10-5 |

| Dimethyl Sulfoxide (DMSO) | Aniline | Significantly higher than in Acetonitrile |

| Dimethyl Sulfoxide (DMSO) | N-Methylaniline | Significantly higher than in Acetonitrile |

Data adapted from kinetic studies on related aniline compounds. unilag.edu.ng This interactive table illustrates the significant impact of solvent choice on reaction rates, with polar aprotic solvents like DMSO generally leading to faster reactions for these nucleophiles.

The data indicates that reactions are faster in DMSO than in acetonitrile, consistent with the general principles of solvent effects in SNAr reactions. unilag.edu.ng It is expected that this compound would follow similar trends, with its nucleophilicity being enhanced in polar aprotic solvents.

Electrophilic Aromatic Substitution Reactivity

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This high reactivity stems from the powerful electron-donating effects of the N-methyl group and the two methyl groups on the ring.

The N-methyl group is a strongly activating, ortho, para-directing group due to the delocalization of the nitrogen's lone pair into the benzene ring. byjus.comchemistrysteps.com The methyl groups at positions 2 and 5 are also activating, ortho, para-directing substituents via an inductive effect and hyperconjugation. The cumulative effect makes the ring highly electron-rich and susceptible to attack by electrophiles. allen.in

The directing effects of the substituents determine the position of substitution. For this compound, the available positions are 3, 4, and 6.

Position 4 (para to the N-methyl group): This position is strongly activated.

Position 6 (ortho to the N-methyl group): This position is also electronically activated but is subject to significant steric hindrance from the adjacent N-methyl and 5-methyl groups.

Position 3 (meta to the N-methyl group): This position is less activated but also less sterically hindered.

Due to the high activation, reactions such as bromination often proceed rapidly and can lead to polysubstitution, making it difficult to isolate monosubstituted products. libretexts.orglibretexts.orglibretexts.org To control the reactivity and improve selectivity, the N-methyl group can be converted to an amide (e.g., by reacting with acetic anhydride). The resulting N-acetyl group is still an ortho, para-director but is significantly less activating, allowing for more controlled substitutions. chemistrysteps.comlibretexts.orglibretexts.org

A notable limitation for highly activated amines like this compound is their incompatibility with Friedel-Crafts reactions. The basic nitrogen atom reacts with the Lewis acid catalyst (e.g., AlCl3), forming a complex that deactivates the ring and prevents the desired substitution from occurring. byjus.comchemistrysteps.comlibretexts.org

Catalytic Reaction Mechanisms Involving this compound and its Complexes

This compound can participate in various catalytic reactions, either as a substrate or as a ligand in a metal complex. A prominent area of research is the N-alkylation of anilines using transition-metal catalysts. nih.gov

Catalytic N-methylation, for instance, often employs methanol (B129727) as a C1 source in a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In a typical cycle involving an iridium or ruthenium catalyst, the following steps occur:

The alcohol (e.g., methanol) is dehydrogenated by the metal complex to form an aldehyde (formaldehyde).

The aniline derivative (e.g., 2,5-dimethylaniline) condenses with the aldehyde to form an imine or enamine.

The metal-hydride complex, formed in the first step, reduces the imine to the methylated product (this compound).

This process is atom-economical, with water being the only byproduct. nih.gov this compound itself can be a substrate for further N-alkylation with other alcohols under similar catalytic conditions.

In the field of photoredox catalysis, derivatives of N-methylaniline have been used to generate α-aminoalkyl radicals. For example, visible-light-induced iridium catalysis can promote an electron transfer from an N-methylaniline derivative, leading to the formation of a radical species that can then engage in carbon-carbon bond-forming reactions, such as addition to α,β-unsaturated carbonyl compounds. beilstein-journals.orgdntb.gov.ua

Reactivity with Specific Organic Substrates (e.g., nitrostyrenes, α-dicarbonyl compounds)

The reactivity of this compound with specific organic substrates, such as nitrostyrenes and α-dicarbonyl compounds, is characterized by the nucleophilic nature of its amino group. The presence of electron-donating methyl groups on the aromatic ring enhances the electron density on the nitrogen atom, thereby increasing its nucleophilicity compared to unsubstituted aniline. This heightened reactivity influences the course and outcome of its reactions with electrophilic substrates.

Reactivity with Nitrostyrenes:

This compound undergoes aza-Michael addition to β-nitrostyrenes. This reaction is a conjugate addition of the amine nucleophile to the electron-deficient carbon-carbon double bond of the nitrostyrene (B7858105), which is activated by the strongly electron-withdrawing nitro group.

The reaction mechanism is generally believed to proceed through a stepwise process involving the formation of a zwitterionic intermediate. The nucleophilic attack of the nitrogen atom of this compound on the β-carbon of the nitrostyrene leads to this intermediate, which is stabilized by resonance. Subsequent intramolecular proton transfer from the nitrogen to the α-carbon results in the formation of the final adduct, 1-(substituted-phenyl)-2-nitro-1-(N-(2,5-dimethylphenyl)amino)ethane.

Ar-NH₂ + Ph-CH=CH-NO₂ → Ar-NH-CH(Ph)-CH₂-NO₂

In certain conditions, particularly in protic solvents, the initial Michael adduct can undergo a subsequent elimination of the nitro group via a retro-aza-Henry-type mechanism. This process is facilitated by the solvent and can lead to the formation of an enamine, which then tautomerizes to the corresponding imine (a Schiff base). The electron-donating substituents on the aniline ring are known to enhance the reactivity in these addition reactions.

Below is a table summarizing representative data for the Michael addition of various amines to β-nitrostyrene, illustrating typical reaction conditions and yields. While specific data for this compound is not detailed in the cited literature, the data for similarly substituted anilines provide a strong indication of its expected reactivity.

| Amine | Nitrostyrene Derivative | Catalyst/Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Aniline | trans-β-Nitrostyrene | None/Acetonitrile | - | - |

| Piperidine | trans-β-Nitrostyrene | None/Acetonitrile | - | - |

| Benzylamine | trans-β-Nitrostyrene | None/Methanol | - | High |

| Pyrrolidine | trans-β-Nitrostyrene | None/Acetonitrile | - | - |

Reactivity with α-Dicarbonyl Compounds:

The reaction of this compound with α-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, typically involves the nucleophilic attack of the primary amino group on one of the carbonyl carbons. Unlike aromatic ortho-diamines, which condense with α-dicarbonyls to form quinoxalines, monofunctional anilines like this compound form α-amino ketones or the corresponding imine derivatives.

The initial step is the nucleophilic addition of the aniline to a carbonyl group, forming a hemiaminal intermediate. This intermediate can then dehydrate to form a mono-imine (Schiff base). If the second carbonyl group remains unreacted, the product is an α-(N-arylimino)ketone. Alternatively, the hemiaminal can rearrange or be reduced to form a stable α-amino ketone. The specific outcome often depends on the reaction conditions, including the catalyst used, temperature, and solvent.

For example, the reaction with benzil (1,2-diphenylethane-1,2-dione) would be expected to yield N-(2,5-dimethylphenyl)-1,2-diphenyl-1-amino-2-oxoethane or its tautomeric enamine, or the corresponding mono-imine. The presence of the bulky methyl group at the ortho position (position 2) of the aniline may introduce steric hindrance, potentially influencing the rate of reaction and the stability of the intermediates.

The table below presents findings from studies on the condensation of various anilines with α-dicarbonyl compounds, which serve as a model for the expected reactivity of this compound.

| Aniline Derivative | α-Dicarbonyl Compound | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|

| Aniline | Benzil | Acid catalyst, Reflux | Mono-imine | Variable |

| Substituted Anilines | Phenylglyoxal | - | α-Amino ketone | Moderate to Good |

| Aniline | Glyoxal | Acid catalyst | Condensation products | - |

| Secondary Amines | Isatin | - | Azomethine ylide adducts | - |

Spectroscopic and Structural Characterization Techniques

X-ray Diffraction (XRD) for Crystal Structure Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgcarleton.edu The technique is based on the principle that a crystal lattice will diffract an incident beam of X-rays in a predictable pattern based on the specific arrangement of atoms. iastate.edulibretexts.org By measuring the angles and intensities of these diffracted beams, it is possible to construct a three-dimensional electron density map of the molecule and thereby determine atomic positions, bond lengths, and bond angles with high precision. wikipedia.org

For organic molecules like n,2,5-trimethylaniline, single-crystal XRD analysis would provide unambiguous structural information, including the planarity of the benzene (B151609) ring, the orientation of the methyl and N-methyl substituents relative to the ring, and intermolecular interactions such as hydrogen bonding in the solid state. carleton.edu While XRD is the most powerful tool for this purpose, its application is contingent upon the ability to grow a single crystal of suitable size and quality. researchgate.net In cases where this is not feasible, X-ray Powder Diffraction (XRPD) can be used to analyze microcrystalline samples, providing information on phase purity and crystal lattice parameters, though typically not a full atomic structure solution. iastate.edu

A review of current scientific literature did not yield specific single-crystal X-ray diffraction data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C). uobasrah.edu.iq

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for determining the carbon-hydrogen framework of a molecule. slideshare.net The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment, allowing differentiation between chemically distinct atoms within the molecule. irisotope.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the N-methyl protons, and the two aromatic methyl groups. The aromatic protons would appear in the typical downfield region (approx. 6.5-7.5 ppm), with their splitting patterns (multiplicity) revealing their coupling relationships and substitution pattern on the ring. The N-H proton signal would likely be a broad singlet, and its chemical shift can be concentration-dependent. libretexts.org The three methyl groups would appear as sharp singlets in the upfield region (approx. 2.0-3.0 ppm).

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically non-equivalent carbon atom. pressbooks.pub The spectrum for this compound would display signals for the six aromatic carbons (with those directly bonded to nitrogen and methyl groups having characteristic shifts) and the three distinct methyl carbons. irisotope.com The chemical shifts are influenced by factors such as hybridization and the electronegativity of nearby atoms. pressbooks.pub

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Specific experimental data was not available in the searched literature. These are predicted values based on general principles and data for analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.5 - 7.5 | 110 - 150 |

| N-H | 3.5 - 4.5 (variable) | N/A |

| N-CH₃ | ~2.8 | ~31 |

| Aromatic C-CH₃ | 2.1 - 2.4 | 17 - 21 |

Diffusion-Ordered Spectroscopy (DOSY) for Supramolecular Interactions

Diffusion-Ordered Spectroscopy (DOSY) is a specialized NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. libretexts.orgjhu.edu This method utilizes pulsed field gradients to encode and decode the spatial position of molecules over a defined time, allowing molecules to be distinguished by their size and shape. libretexts.org Larger molecules diffuse more slowly than smaller ones, resulting in distinct diffusion coefficients. jhu.edu

While no specific DOSY studies on this compound were found, this technique could be employed to investigate its supramolecular behavior. For instance, DOSY could be used to study self-association or aggregation of the molecule in solution, or to measure binding constants with host molecules like cyclodextrins or other receptors. In such an experiment, the formation of a larger supramolecular complex would lead to a significant decrease in the observed diffusion coefficient of the this compound molecule compared to its free state. researchgate.netrsc.orgmanchester.ac.uk

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) refers to a collection of NMR experiments used to study chemical processes that occur on a timescale comparable to the NMR experiment itself (milliseconds to seconds). These dynamic processes include bond rotations, ring inversions, and other conformational changes. auremn.org.br By analyzing changes in the NMR spectrum, such as peak broadening or coalescence, as a function of temperature, it is possible to determine the energy barriers and rates of these conformational exchanges.

For this compound, DNMR could be a valuable tool for studying the rotational dynamics of its substituents. For example, hindered rotation around the C-N bond or the C-C bonds connecting the methyl groups to the aromatic ring could be investigated. At low temperatures, these rotations might become slow enough on the NMR timescale to result in the observation of distinct signals for different conformers. As the temperature is raised, the rate of rotation increases, leading to the coalescence of these signals into a single, time-averaged peak. Analysis of these temperature-dependent spectral changes can provide quantitative information about the rotational energy barriers. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification. nih.govyoutube.comlibretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

An FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The presence of a secondary amine is identifiable by a single, moderate N-H stretching band. rockymountainlabs.comorgchemboulder.com Aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H stretches of the three methyl groups are observed just below 3000 cm⁻¹. instanano.com The aromatic ring itself gives rise to characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ region. youtube.com The C-N stretching vibration for aromatic amines is also a key diagnostic peak. orgchemboulder.comlibretexts.org

Characteristic FTIR Absorption Bands for this compound Note: These are expected frequency ranges based on standard FTIR correlation tables. orgchemboulder.cominstanano.comspectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Aromatic Amine | 3350 - 3310 | Medium |

| C-H Stretch (Aromatic) | Aryl C-H | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Aliphatic) | Methyl C-H | 3000 - 2850 | Medium |

| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong |

| N-H Wag | Secondary Amine | 910 - 665 | Strong, Broad |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule that occur upon absorption of ultraviolet or visible light. libretexts.org This absorption of energy promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org

UV-Vis spectroscopy is a key technique for studying electronic transitions in molecules with conjugated π systems. Molecules or parts of molecules that strongly absorb light in the UV-Vis region are known as chromophores. libretexts.org The absorption of UV or visible light causes electrons to jump from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

For aromatic amines like aniline (B41778), the UV-Vis spectrum typically shows two prominent absorption bands. In aniline, these peaks appear around 220 nm and 290 nm, corresponding to the S₀ → S₂ and S₀ → S₁ transitions, respectively. researchgate.net These transitions are associated with π → π* electronic transitions within the benzene ring. uzh.chelte.hu The presence of substituents on the aniline ring can cause shifts in the absorption maxima.

In addition to π → π* transitions, molecules containing heteroatoms with lone pairs of electrons, such as the nitrogen in this compound, can also exhibit n → π* transitions. uzh.chelte.hupharmatutor.org These transitions involve the promotion of a non-bonding electron to an anti-bonding π* orbital and generally require less energy (occur at longer wavelengths) than π → π* transitions. uzh.chpharmatutor.org However, n → π* transitions are often less intense. pharmatutor.org

Table 1: Typical Electronic Transitions in Aromatic Amines

| Transition Type | Description | Typical Wavelength Range |

| π → π | An electron is excited from a π bonding orbital to a π anti-bonding orbital. | Near UV region (e.g., 170-190 nm for unconjugated alkenes). pharmatutor.org |

| n → π | An electron from a non-bonding orbital on a heteroatom is excited to a π anti-bonding orbital. | Visible or near UV region (e.g., around 280 nm for saturated ketones). pharmatutor.org |

This table is interactive. You can sort and filter the data.

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the kinetic energy of photoelectrons emitted from molecules after they absorb ultraviolet photons. wikipedia.org This method provides information about the energies of molecular orbitals in the valence region. wikipedia.org By applying Einstein's photoelectric law, the ionization energy (I) can be determined from the kinetic energy of the emitted photoelectron (Eₖ) and the energy of the ionizing light (hν): Eₖ = hν - I. wikipedia.org

According to Koopmans' theorem, each ionization energy can be identified with the energy of an occupied molecular orbital. wikipedia.org UPS is particularly sensitive to the valence electrons and can provide high-resolution spectra that show fine structure due to vibrational levels of the molecular ion. wikipedia.org This fine structure helps in assigning peaks to bonding, non-bonding, or anti-bonding molecular orbitals. wikipedia.org The technique typically uses a helium discharge lamp as the photon source, which emits light at specific energies (e.g., 21.2 eV for HeI). warwick.ac.ukcaltech.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. The molecular ion peak in a mass spectrum provides the molecular weight of the compound. whitman.edu For this compound (C₉H₁₃N), the expected molecular weight is approximately 135.21 g/mol . nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable information about the structure of the molecule. For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org Common fragmentation pathways for amines involve alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of trimethylanilines, fragmentation may involve the loss of a methyl group (CH₃) or a hydrogen atom. docbrown.info For instance, the mass spectrum of 2,4,6-trimethylaniline (B148799) shows a prominent peak at m/z 120, corresponding to the loss of a methyl group from the molecular ion (m/z 135). nih.gov

Table 2: Common Fragments in the Mass Spectra of Alkyl-Substituted Anilines

| Fragment | Description |

| [M]+ | Molecular ion |

| [M-1]+ | Loss of a hydrogen atom |

| [M-15]+ | Loss of a methyl group (CH₃) |

This table is interactive. You can sort and filter the data.

Microscopic Techniques for Morphological and Surface Analysis

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. azooptics.com The interaction of the electrons with the atoms in the sample generates various signals that contain information about the sample's surface topography and composition. azooptics.com SEM is a valuable tool for studying the morphology of materials at the micro- and nanoscale. researchgate.net

In the context of aniline derivatives, SEM is often used to characterize the morphology of polymers synthesized from these monomers. For example, SEM images of poly(2,5-dimethoxyaniline) have revealed different morphologies depending on the synthesis conditions, such as the ratio of oxidants used. researchgate.net Similarly, studies on N-methylaniline capped lead sulfide (B99878) nanoparticles have used SEM to reveal a flaky, spherical, and rough surface morphology. researchgate.net While specific SEM studies on this compound were not found, the technique would be applicable to study the morphology of its polymers or any nanomaterials derived from it.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy is a powerful technique for visualizing the morphology of polymer nanostructures. For substituted polyanilines, TEM analysis typically reveals the impact of polymerization conditions and substituent groups on the resulting morphology. Studies on chemically synthesized polyaniline and its derivatives often show a granular or agglomerated globular morphology. However, under specific conditions, more ordered structures such as nanofibers or nanotubes can be formed.

In the case of poly(this compound), it is anticipated that its morphology would be influenced by the presence of the three methyl groups on the aniline monomer. These groups can affect the polymerization kinetics and the interchain interactions, which in turn dictate the final morphology. For instance, research on poly(2,5-dimethoxyaniline) has shown the formation of tubular structures, suggesting that the substituents on the phenyl ring play a crucial role in directing the self-assembly of the polymer chains. ias.ac.in It is plausible that poly(this compound) would exhibit a morphology ranging from amorphous aggregates to more defined nanostructures depending on the synthetic route.

Table 1: Expected Morphological Features of Poly(this compound) based on TEM Analysis of Analogous Polymers

| Feature | Expected Observation for Poly(this compound) | Rationale based on Analogous Polyanilines |

|---|---|---|

| General Morphology | Globular aggregates, potentially with some fibrillar characteristics. | Common morphology for chemically synthesized polyanilines. |

| Influence of Substituents | Methyl groups may lead to a less compact and more porous structure. | Steric hindrance from substituents can disrupt chain packing. |

| Potential for Nanostructures | Formation of nanofibers or nanotubes is possible with optimized synthesis. | Observed in various substituted polyanilines with controlled polymerization. |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy is an invaluable tool for probing the surface topography of polymer films at the nanoscale. AFM can provide quantitative data on surface roughness, grain size, and the phase distribution of thin films. For substituted polyanilines, AFM studies have revealed a range of surface topographies from relatively smooth to highly nodular, depending on the method of film deposition (e.g., spin-coating, electrochemical deposition) and the solvent used.

The surface of a poly(this compound) film would likely be characterized by granular or nodular features, which is typical for many conductive polymers. The size and distribution of these features would be dependent on the processing conditions. The methyl groups on the polymer backbone could influence the solubility and film-forming properties, which would be reflected in the AFM images. For example, increased solubility due to the methyl groups might lead to the formation of more uniform and smoother films under certain conditions. Analysis of poly(o-anisidine) layers has shown that the surface morphology can range from flat to exhibiting worm-like structures depending on the deposition parameters. nih.govmdpi.com

| Surface Kurtosis | ~3 | Suggests a normal distribution of surface heights. |

Other Advanced Characterization Methods (e.g., X-ray Photoelectron Spectroscopy (XPS))

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms within a material. For polyaniline and its derivatives, XPS is particularly useful for determining the oxidation and protonation states of the nitrogen atoms in the polymer backbone.

The high-resolution N 1s XPS spectrum of polyaniline is typically deconvoluted into several components corresponding to different nitrogen environments: benzenoid amine (-NH-), quinoid imine (=N-), and positively charged nitrogen species (N+). researchgate.netnus.edu.sg The binding energies for these species in polyaniline are generally found around 399.6 eV, 398.5 eV, and 401.3 eV, respectively. researchgate.net

For poly(this compound), a similar analysis of the N 1s spectrum would be expected. The presence of the N-methyl group would likely introduce a slight shift in the binding energy of the amine nitrogen due to the electron-donating nature of the methyl group. Studies on poly(2,5-dimethoxyaniline) have shown a lowering of the N1s binding energy due to the electron-donating methoxy (B1213986) substituents. ias.ac.in Therefore, the amine nitrogen peak in poly(this compound) might appear at a slightly lower binding energy compared to unsubstituted polyaniline. The relative intensities of the different nitrogen peaks would provide a quantitative measure of the oxidation state of the polymer.

Table 3: Predicted N 1s Binding Energies for Poly(this compound) from XPS

| Nitrogen Species | Expected Binding Energy (eV) | Comments |

|---|---|---|

| Quinoid Imine (=N-) | ~398.5 | Corresponds to the unprotonated imine nitrogen atoms. |

| Benzenoid Amine (-N(CH₃)-) | ~399.4 - 399.6 | The N-methyl group may cause a slight shift compared to the secondary amine in polyaniline. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of molecules. For substituted anilines like N,2,5-trimethylaniline, these calculations can elucidate the influence of methyl substituents on the aniline (B41778) core.

Density Functional Theory (DFT) has become a widely used method for studying the structural and electronic properties of aniline derivatives due to its balance of computational cost and accuracy. nih.govresearchgate.net DFT calculations are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional conformation.

These calculations also yield crucial electronic properties. For instance, the distribution of electron density can be analyzed to understand how the electron-donating methyl groups affect the aromatic ring and the nitrogen atom. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to characterize the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. researchgate.net Furthermore, DFT is utilized to compute properties like ionization potential, electron affinity, and dipole moment, which are essential for predicting the molecule's behavior in chemical reactions and its interaction with other molecules. researchgate.net

Table 1: Illustrative Electronic Properties of a Substituted Aniline Calculated via DFT This table presents typical parameters obtained from DFT calculations for a substituted aniline and is for illustrative purposes, as specific values for this compound are not available in the cited literature.

| Parameter | Calculated Value | Unit |

|---|---|---|

| Energy of HOMO | -5.15 | eV |

| Energy of LUMO | -0.21 | eV |

| HOMO-LUMO Gap | 4.94 | eV |

| Ionization Potential | 5.15 | eV |

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a highly accurate way to study molecular systems. acs.org While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) can provide benchmark data for the geometry and electronic structure of substituted anilines. nih.gov These calculations have been effectively used to determine physicochemical properties, such as pKa values, by correlating them with computed quantum chemical indices like atomic charges and electrostatic potentials. acs.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules or for providing initial estimates for more rigorous calculations. While faster, their accuracy is dependent on the parameterization for the specific class of molecules being studied.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions involving substituted anilines. By simulating the reaction at a molecular level, researchers can gain a detailed understanding of the transformation from reactants to products.

To understand a chemical reaction's mechanism, computational chemists locate the transition state—the highest energy point along the reaction coordinate. For reactions involving this compound, such as electrophilic substitution or oxidation, computational models can characterize the geometry of the transition state structure.

Once the reactants, products, and transition state are optimized, an energy profile for the reaction can be constructed. This profile plots the potential energy of the system as the reaction progresses, revealing the activation energy (the energy barrier that must be overcome for the reaction to occur). A lower activation energy indicates a faster reaction rate. This analysis helps to predict the feasibility and kinetics of a given reaction pathway. In studies of related aniline compounds, DFT has been successfully used to model reaction pathways and determine these critical energetic parameters. nih.gov

The three methyl groups in this compound exert significant steric and electronic effects that dictate its reactivity. The methyl groups at the C2 and C5 positions on the ring and the methyl group on the nitrogen atom (N-methyl) all function as electron-donating groups. This electronic effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution compared to unsubstituted aniline.

Simultaneously, these groups introduce steric hindrance. The methyl group at the C2 position, ortho to the amino group, can sterically hinder the approach of reagents to the nitrogen atom and the adjacent C6 position. Computational methods, such as DFT combined with Activation Strain Model (ASM) analysis, can be used to disentangle these effects. nih.gov This approach allows for the separate quantification of how steric strain and electronic interactions contribute to the activation energy of a reaction, providing a clear picture of why certain reaction pathways are favored over others. nih.gov

Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of molecules like this compound. DFT calculations are commonly used to predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling, typically show good agreement with experimental data, allowing for the assignment of specific vibrational modes to observed spectral bands.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly sensitive to the molecule's electronic environment and are instrumental in confirming its structure. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy.

Table 2: Illustrative Predicted Vibrational Frequencies for a Substituted Aniline This table provides an example of predicted vibrational frequencies and their assignments for a substituted aniline, as might be obtained from a DFT calculation. Specific data for this compound is not available in the cited literature.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3450 |

| C-H Stretch (Aromatic) | 3055 |

| C-H Stretch (Methyl) | 2940 |

| C=C Stretch (Aromatic Ring) | 1610 |

| N-H Bend | 1520 |

Molecular Dynamics Simulations and Conformational Analysis

Detailed computational studies employing molecular dynamics (MD) simulations specifically for this compound are not extensively available in publicly accessible scientific literature. Such simulations would typically be employed to investigate the dynamic behavior of the molecule over time, exploring its conformational landscape, solvent interactions, and vibrational motions.

Conformational analysis of this compound focuses on the different spatial arrangements of its atoms that can be interconverted through rotation about single bonds. For this molecule, key rotational degrees of freedom include the orientation of the N-methyl group and the geometry of the amino group relative to the plane of the aromatic ring. The presence of methyl groups at the ortho (position 2) and meta (position 5) positions of the aniline ring introduces steric hindrance that would significantly influence the preferred conformations. It is expected that the bulky methyl group at the ortho position would restrict the free rotation of the N-methylamino group, leading to a limited set of stable, low-energy conformers. Theoretical calculations would be necessary to determine the precise dihedral angles and the energy barriers between these conformational states.

Intermolecular Interaction Analysis

The chemical structure of this compound allows for several types of non-covalent intermolecular interactions that govern its physical properties and behavior in condensed phases. These interactions can be analyzed using quantum mechanical calculations.

Hydrogen Bonding

The this compound molecule can participate in hydrogen bonding in two primary ways. The nitrogen atom, with its lone pair of electrons, can act as a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen can act as a weak hydrogen bond donor.

Theoretical studies on related aromatic amines, such as aniline and N-methylaniline, provide insight into these interactions. For instance, computational investigations on complexes of N-methylaniline with proton-accepting solvents like anisole have quantified the interaction energies of different types of hydrogen bonds. These studies distinguish between N–H⋯O interactions, a conventional hydrogen bond, and N–H⋯π interactions, where the N-H group donates to the electron-rich π-system of an adjacent aromatic ring. The substitution of a methyl group on the nitrogen atom, as is the case in this compound, influences the energy and geometry of these bonds.

Pi-Pi Interactions

The substituted aromatic ring in this compound is capable of engaging in π-π stacking interactions. These are crucial non-covalent forces in the crystal packing of aromatic molecules and in molecular recognition. Quantum mechanical studies on aniline dimers have shown that the most stable configurations are typically parallel-displaced or T-shaped, rather than a perfectly cofacial "sandwich" arrangement.

In this compound, the presence and position of the three methyl groups on the benzene (B151609) ring would significantly modulate the π-π stacking geometry and interaction energy. The electron-donating nature of the methyl groups enriches the π-system of the ring, while also introducing steric constraints that would dictate the preferred stacking orientation with other aromatic molecules to minimize steric repulsion and maximize attractive dispersion and electrostatic forces.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Complex Molecule Synthesis

In the realm of complex molecule synthesis, substituted anilines are fundamental starting materials. N,2,5-Trimethylaniline, by virtue of its amino group, can undergo a variety of chemical transformations, allowing for the introduction of diverse functional groups. The methyl groups on the aromatic ring influence the regioselectivity of these reactions and can provide steric hindrance, which can be strategically exploited in multi-step syntheses.

The amino group is a key reactive site, enabling reactions such as diazotization, acylation, and alkylation. These transformations convert the simple aniline (B41778) structure into more elaborate intermediates, which can then be used to construct intricate molecular architectures. For instance, the conversion of the amino group into a diazonium salt opens up a plethora of synthetic possibilities, including the introduction of halogens, cyano groups, or hydroxyl groups onto the aromatic ring. Furthermore, the aniline nitrogen can act as a nucleophile in coupling reactions, facilitating the formation of carbon-nitrogen bonds, a crucial step in the synthesis of many biologically active compounds and functional materials. Sterically demanding aniline derivatives are often sought after for the synthesis of specialized N-ligands, which are instrumental in advancing various areas of chemical research, including main group and coordination chemistry. mdpi.com

Precursor for Advanced Dyes and Pigments (Academic Context)

Anilines are historically significant precursors in the synthesis of synthetic dyes. This compound can serve as a precursor for the synthesis of azo dyes, a large and important class of colored compounds. The general synthesis of azo dyes involves a two-step process: diazotization followed by an azo coupling. unb.canih.gov

In the first step, the primary aromatic amine, in this case, this compound, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C) to form a diazonium salt. psiberg.com This diazonium salt is an electrophilic species.

In the second step, the diazonium salt is reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline derivative. nih.gov The electrophilic diazonium ion attacks the electron-rich ring of the coupling component in an electrophilic aromatic substitution reaction to form an azo compound, characterized by the -N=N- functional group which acts as a chromophore, imparting color to the molecule. nih.gov

Table 1: Examples of Dyes Derived from Xylidine Isomers

| Precursor | Resulting Dye |

|---|---|

| 2,5-Xylidine | Solvent Yellow 30 |

| 2,5-Xylidine | Solvent Red 22 |

| 2,5-Xylidine | Acid Red 65 |

This table showcases dyes derived from the related compound 2,5-Xylidine to illustrate the utility of this class of compounds in dye synthesis.

Synthesis of N-Substituted Aromatic Amines and Derivatives

The synthesis of N-substituted aromatic amines is a fundamental transformation in organic chemistry, and this compound can be readily converted into a variety of such derivatives. The nitrogen atom of the amino group can be alkylated or arylated to produce secondary or tertiary amines.

One common method for N-alkylation is the reaction with alkyl halides. For instance, N-methylation can be achieved using reagents like dimethyl sulfate. chemicalbook.com This reaction proceeds via a nucleophilic substitution where the amine nitrogen attacks the electrophilic methyl group of the dimethyl sulfate.

Another approach for the synthesis of N-substituted anilines is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. derpharmachemica.com This method can be used to synthesize N-alkyl aryl amines from phenols. derpharmachemica.com Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become a major tool for the formation of C-N bonds, allowing for the N-arylation of anilines with aryl halides. derpharmachemica.com

These N-substituted derivatives of this compound are valuable intermediates themselves, with altered reactivity and physical properties compared to the parent primary amine. For example, converting the primary amine to a secondary or tertiary amine changes its nucleophilicity and basicity, and can be a necessary step in a longer synthetic sequence to avoid unwanted side reactions.

Formation of Heterocyclic Compounds

Aromatic amines are pivotal starting materials for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and materials.

Azacycles, or nitrogen-containing heterocyclic compounds, are a prevalent motif in organic chemistry. nih.gov One method for the synthesis of N-aryl azacycles involves the reaction between an aromatic amine and a cyclic ether. For example, anilines can react with tetrahydrofuran (B95107) (THF) in the presence of a catalyst to form N-phenylpyrrolidine. nih.gov This type of reaction, when applied to this compound, would be expected to yield N-(2,5-dimethylphenyl)-N-methylpyrrolidine, demonstrating a route to saturated five-membered azacycles. Various catalytic systems have been developed to facilitate such transformations.

The pyrimidine (B1678525) ring is a key heterocyclic scaffold found in nucleic acids and many bioactive molecules. A classic method for the synthesis of pyrimidine derivatives is the Biginelli reaction. wikipedia.orgtaylorandfrancis.com This is a one-pot multicomponent reaction that typically involves an aryl aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or a urea derivative, often under acidic catalysis. wikipedia.orgorganic-chemistry.org This reaction produces 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.org

While the traditional Biginelli reaction uses urea, the general principle of condensing an amine-containing component with a 1,3-dicarbonyl system and an aldehyde is central to many pyrimidine syntheses. By analogy, this compound could potentially be incorporated into related multicomponent reactions to form highly substituted pyrimidine or dihydropyrimidine (B8664642) structures, where the aniline nitrogen becomes part of the resulting heterocyclic ring. The use of sterically hindered anilines, such as 2,4,6-trimethylaniline (B148799), has been noted to mitigate side reactions in certain pyrimidine syntheses, suggesting that this compound could also be a viable component in such cyclization strategies. nih.gov

Table 2: Classic Components of the Biginelli Reaction

| Component Type | Example | Role in Final Structure |

|---|---|---|

| Aldehyde | Benzaldehyde (B42025) | Provides C4 and a substituent |

| β-Ketoester | Ethyl acetoacetate | Provides C5, C6, and substituents |

Indazoles are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov They are important structures in medicinal chemistry. While direct cyclization of this compound to an indazole is not a standard route, it can serve as a precursor to an intermediate that can undergo such a cyclization.

A plausible synthetic route would involve the conversion of this compound into its corresponding phenylhydrazine (B124118) derivative. This can be achieved through diazotization followed by reduction. The resulting N-methyl-N-(2,5-dimethylphenyl)hydrazine could then be used in a reaction analogous to the Fischer indole (B1671886) synthesis. wikipedia.org In this variation, the hydrazine (B178648) would be reacted with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement to form the heterocyclic ring. While the Fischer synthesis classically yields indoles, specific starting materials and conditions can be tailored to favor the formation of other heterocyclic systems, including indazoles.

Based on a thorough review of available scientific literature, it is not possible to generate an article on "this compound" that strictly adheres to the requested outline. The specified applications in continuous synthesis, ligand design, and advanced materials are not documented for this particular isomer in the public domain. Research in these areas predominantly features other isomers, such as 2,4,6-trimethylaniline and 2,4,5-trimethylaniline (B89559).

Specifically:

Continuous Synthesis of Imidazole and Thiazole Derivatives: There is no available information linking this compound to the continuous synthesis of these heterocyclic compounds.

Ligand Design and Application in Catalysis: The scientific literature does not describe the use of this compound in the design of ligands for catalytic applications. Its isomer, 2,4,6-trimethylaniline, is widely used for this purpose.

Incorporation into Advanced Materials: There is no evidence of this compound being incorporated into polymers or other functional solids.